molecular formula C20H15N5O B2915202 1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707586-28-4

1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B2915202
CAS RN: 1707586-28-4
M. Wt: 341.374
InChI Key: ZQUSEARJGZYMFE-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazole derivatives . These compounds have gained attention due to their potential pharmacological activities, including anticancer properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is through the Friedel-Crafts acylation of mono- or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst. The resulting phenacyl chloride derivatives are then further transformed to yield the desired product .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring . Spectroscopic techniques such as IR , 1H-NMR , mass spectroscopy , and elemental analysis confirm the presence of functional groups and the overall structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Understanding its reactivity and potential transformations is crucial for further applications .

Scientific Research Applications

Chemical Reactivity and Synthesis

The synthesis and reactivity of 1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile derivatives have been extensively studied due to their versatile pharmacological actions. Such compounds are part of the broader family of 1,2,4-triazines, known for their biologically active fused derivatives. A specific study explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, derived from similar precursors, under various conditions to form compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).

Antimicrobial Activity

Derivatives of pyrazolo[5,1-c][1,2,4]triazines have been synthesized and evaluated for their antimicrobial properties. Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives showed promising results in antimicrobial testing, indicating their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Heterocycles and Evaluation as Antimicrobial Agents

The exploration of 1,2,4-triazines for the synthesis of new heterocyclic compounds has been a topic of interest, with several derivatives synthesized for potential application as antimicrobial agents. Such studies involve the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and their subsequent evaluation for antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016).

Potential in High Explosive Material Development

Research into the structural modification of 1,2,4-triazine derivatives has led to the development of new compounds with applications in high explosive materials. Tetrazolyl triazolotriazine derivatives, for instance, exhibit high density and thermal stability, along with insensitivity to impact, making them candidates for safer explosive materials (Snyder et al., 2017).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-oxo-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-14-7-9-15(10-8-14)13-24-19-11-17(16-5-3-2-4-6-16)23-25(19)20(26)18(12-21)22-24/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSEARJGZYMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=NN3C(=O)C(=N2)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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